molecular formula C22H20F4N4O2 B4971793 5-(4-Fluorophenyl)-N-[4-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-3-carboxamide

5-(4-Fluorophenyl)-N-[4-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-3-carboxamide

Cat. No.: B4971793
M. Wt: 448.4 g/mol
InChI Key: ATSUDVZNGNZSAA-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-N-[4-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes fluorophenyl, hydroxyethylphenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-N-[4-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-3-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-A]pyrimidine core and subsequent functionalization. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-N-[4-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the nitro groups, if present, to amines.

    Substitution: Nucleophilic substitution reactions involving the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield ketones or aldehydes.

Scientific Research Applications

5-(4-Fluorophenyl)-N-[4-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-N-[4-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-3-carboxamide involves interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-N-[4-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-3-carboxamide
  • 5-(4-Bromophenyl)-N-[4-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-3-carboxamide

Uniqueness

The uniqueness of 5-(4-Fluorophenyl)-N-[4-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl and trifluoromethyl groups, in particular, may enhance its stability and bioactivity compared to similar compounds.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[4-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F4N4O2/c1-12(31)13-4-8-16(9-5-13)28-21(32)17-11-27-30-19(22(24,25)26)10-18(29-20(17)30)14-2-6-15(23)7-3-14/h2-9,11-12,18-19,29,31H,10H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSUDVZNGNZSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C2=C3NC(CC(N3N=C2)C(F)(F)F)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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